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Compound of Interest

Compound Name: 4-Methylpent-4-enoic acid

Cat. No.: B168718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-
methylpent-4-enoic acid as a versatile starting material in organic synthesis. Key applications,

including the synthesis of γ-lactones and esters, are highlighted with comprehensive

methodologies and data.

Introduction
4-Methylpent-4-enoic acid (C₆H₁₀O₂) is an unsaturated carboxylic acid with a terminal double

bond, making it a valuable building block in organic synthesis. Its bifunctional nature allows for

a variety of chemical transformations, including intramolecular cyclization and esterification.

These reactions lead to the formation of important structural motifs found in natural products,

pharmaceuticals, and flavor and fragrance compounds.

Key Properties of 4-Methylpent-4-enoic Acid:
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Property Value

Molecular Formula C₆H₁₀O₂

Molecular Weight 114.14 g/mol

CAS Number 1001-75-8

Appearance Colorless liquid

Boiling Point Approx. 145-150 °C

Applications in Organic Synthesis
4-Methylpent-4-enoic acid serves as a precursor for various valuable organic molecules. Two

primary applications are detailed below:

Synthesis of γ-Lactones via Iodolactonization: The presence of a terminal double bond and a

carboxylic acid group in the same molecule allows for intramolecular cyclization reactions.

Iodolactonization is a powerful method to construct γ-lactone rings, which are prevalent in

many biologically active compounds. The reaction proceeds through the formation of an

iodonium ion intermediate, followed by an intramolecular nucleophilic attack by the

carboxylate.

Ester Synthesis via Fischer Esterification: The carboxylic acid moiety of 4-methylpent-4-
enoic acid can be readily converted to its corresponding ester through Fischer esterification.

This acid-catalyzed reaction with an alcohol is a fundamental transformation in organic

synthesis, yielding esters that can be used as fragrances, solvents, or as intermediates for

further chemical modifications.

Experimental Protocols
This protocol describes the intramolecular cyclization of 4-methylpent-4-enoic acid to form the

corresponding γ-lactone, 5-(iodomethyl)-5-methyl-dihydrofuran-2-one. The procedure is

adapted from a general method for iodolactonization of unsaturated carboxylic acids.[1]

Reaction Scheme:
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4-Methylpent-4-enoic acid I₂, NaHCO₃

CH₃CN/H₂O
5-(Iodomethyl)-5-methyl-

dihydrofuran-2-one
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Figure 1: Iodolactonization of 4-methylpent-4-enoic acid.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

4-Methylpent-4-enoic

acid
114.14 1.14 g 10 mmol

Sodium bicarbonate

(NaHCO₃)
84.01 2.52 g 30 mmol

Iodine (I₂) 253.81 3.81 g 15 mmol

Acetonitrile (CH₃CN) - 50 mL -

Water (H₂O) - 50 mL -

Diethyl ether - 100 mL -

Saturated aq.

Na₂S₂O₃
- As needed -

Saturated aq. NaCl

(brine)
- 20 mL -

Anhydrous MgSO₄ - - -

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.14 g (10 mmol)

of 4-methylpent-4-enoic acid in 50 mL of acetonitrile.

Add a solution of 2.52 g (30 mmol) of sodium bicarbonate in 50 mL of water to the flask.
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Cool the mixture to 0 °C in an ice bath.

Slowly add 3.81 g (15 mmol) of iodine in portions over 15 minutes while stirring vigorously.

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir

for an additional 2 hours.

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃)

solution until the brown color of iodine disappears.

Wash the organic layer with saturated aqueous sodium chloride (brine) solution (20 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to afford the crude product.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield the pure 5-(iodomethyl)-5-methyl-dihydrofuran-2-one.

Expected Yield and Spectroscopic Data:

While a specific yield for this reaction is not available in the literature, similar iodolactonization

reactions typically proceed in good to excellent yields (70-90%).

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.50-4.60 (m, 1H), 3.30-3.45 (m, 2H), 2.50-2.70 (m, 2H),

1.45 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 176.5, 82.0, 35.0, 30.0, 25.0, 10.0.

IR (neat, cm⁻¹): 1775 (C=O, lactone).

This protocol details the synthesis of ethyl 4-methylpent-4-enoate from 4-methylpent-4-enoic
acid and ethanol using sulfuric acid as a catalyst. This is a classic example of a Fischer

esterification.[2][3][4][5][6][7]

Reaction Scheme:
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4-Methylpent-4-enoic acid

H₂SO₄ (cat.)

Ethanol

Ethyl 4-methylpent-4-enoate
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Figure 2: Fischer esterification of 4-methylpent-4-enoic acid.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

4-Methylpent-4-enoic

acid
114.14 5.71 g 50 mmol

Ethanol (absolute) 46.07 50 mL -

Sulfuric acid (conc.

H₂SO₄)
98.08 1 mL -

Saturated aq.

NaHCO₃
- 50 mL -

Saturated aq. NaCl

(brine)
- 20 mL -

Anhydrous MgSO₄ - - -

Diethyl ether - 100 mL -

Procedure:

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

combine 5.71 g (50 mmol) of 4-methylpent-4-enoic acid and 50 mL of absolute ethanol.
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Carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.

Heat the reaction mixture to reflux and maintain for 4 hours.

After cooling to room temperature, remove the excess ethanol under reduced pressure using

a rotary evaporator.

Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃)

solution (2 x 25 mL) to neutralize the acid catalyst and remove any unreacted carboxylic

acid.

Wash the organic layer with saturated aqueous sodium chloride (brine) solution (20 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by fractional distillation to obtain pure ethyl 4-methylpent-4-enoate.

Quantitative Data and Spectroscopic Analysis:

Parameter Value Reference

Boiling Point 85 °C / 20 mmHg [8]

Density 0.891 g/mL at 25 °C [8]

Refractive Index n20/D 1.425 [8]

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.73 (s, 1H), 4.70 (s, 1H), 4.13 (q, J=7.1 Hz, 2H), 2.45

(t, J=7.5 Hz, 2H), 2.30 (t, J=7.5 Hz, 2H), 1.73 (s, 3H), 1.25 (t, J=7.1 Hz, 3H).[9][10]

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 173.2, 144.1, 110.5, 60.3, 35.9, 30.1, 22.4, 14.2.

IR (neat, cm⁻¹): 3075, 2980, 1735 (C=O, ester), 1650, 1180, 890.

Mass Spectrum (EI, 70 eV): m/z (%) 142 (M⁺, 5), 97 (30), 88 (100), 69 (40), 41 (50).[11]
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Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from the starting material, 4-methylpent-
4-enoic acid, to the final purified products and their characterization.

Start:
4-Methylpent-4-enoic Acid

Iodolactonization Fischer Esterification

Reaction Work-up
(Extraction, Washing)

Purification
(Chromatography/Distillation)

Product 1:
5-(Iodomethyl)-5-methyl-

dihydrofuran-2-one

Product 2:
Ethyl 4-methylpent-4-enoate

Spectroscopic Analysis
(NMR, IR, MS)

Click to download full resolution via product page

Figure 3: General workflow for the synthesis and analysis of derivatives of 4-methylpent-4-
enoic acid.

Conclusion
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4-Methylpent-4-enoic acid is a readily available and versatile starting material for the

synthesis of various organic compounds. The protocols provided herein for iodolactonization

and Fischer esterification demonstrate its utility in constructing valuable γ-lactone and ester

motifs. These application notes serve as a practical guide for researchers in academia and

industry, facilitating the use of this compound in the development of new synthetic

methodologies and the synthesis of complex target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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